molecular formula C8H10N2 B1317517 Isoindolin-5-amine CAS No. 45766-35-6

Isoindolin-5-amine

Cat. No.: B1317517
CAS No.: 45766-35-6
M. Wt: 134.18 g/mol
InChI Key: YTIFSHPDDSIFRO-UHFFFAOYSA-N
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Description

Isoindolin-5-amine, also known as 2,3-dihydro-1H-isoindol-5-ylamine, is a heterocyclic organic compound with the molecular formula C8H10N2. This compound is characterized by an isoindoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to isoindolinone derivatives.

    Reduction: Formation of dihydroisoindoline derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Isoindolinone derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Isoindolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoindolin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring can interact with amino acid residues of proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds with protein residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Isoindolin-5-amine can be compared with other similar compounds such as:

Biological Activity

Isoindolin-5-amine is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is part of the isoindoline family, which includes various derivatives known for their medicinal properties. The structural framework of isoindolines allows for modifications that can enhance their biological activity. Compounds in this class have been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, derivatives have shown moderate cytotoxicity against several cancer cell lines, such as HL-60 (human promyelocytic leukemia) cells. In vitro assays indicated that certain compounds exhibited promising IC50 values, suggesting their effectiveness in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of Isoindolin Derivatives

CompoundCell LineIC50 (µM)
This compoundHL-6015
Derivative AHeLa (cervical)12
Derivative BMCF7 (breast)10

Antimicrobial Activity

This compound derivatives have also demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The presence of specific substituents on the isoindoline ring enhances their antibacterial potency .

Table 2: Antimicrobial Activity of Isoindolin Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundBacillus subtilis18
Derivative CStaphylococcus aureus20
Derivative DE. coli15

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. Modifications at various positions on the isoindoline ring can lead to enhanced efficacy or selectivity towards specific biological targets.

  • Substituents : The introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity and binding affinity to biological targets.
  • Ring Modifications : Variations in the isoindoline structure, such as the addition of functional groups, have been correlated with improved anticancer and antimicrobial activities.

Study 1: Anticancer Efficacy

A study conducted on a series of isoindoline derivatives revealed that compounds with alkyl substituents at the nitrogen position exhibited superior cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and subsequent cytotoxic effects .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of isoindoline derivatives against multidrug-resistant strains. Results showed that specific modifications led to significant increases in antibacterial activity, suggesting a potential pathway for developing new antibiotics based on the isoindoline scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isoindolin-5-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with literature review to identify established protocols (e.g., reductive amination, cyclization). Prioritize routes with high yields (>70%) and scalability. Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Validate purity via HPLC (≥95%) and characterize intermediates via 1H^1H-/13C^{13}C-NMR and HRMS. Document deviations from published methods to troubleshoot batch inconsistencies .

Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?

  • Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. For novel derivatives, X-ray crystallography is ideal for unambiguous structural confirmation. Assess purity using elemental analysis (C, H, N within ±0.4% of theoretical values) and monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Cross-reference spectral data with databases like SciFinder to avoid misassignment .

Q. What strategies ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., 13C^{13}C-Isoindolin-5-amine) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) and validate linearity (R2^2 ≥0.99), recovery (>85%), and LOQ (≤10 ng/mL). Include negative controls to rule out contamination .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or binding interactions in drug discovery?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electronic properties (HOMO/LUMO energies) and predict nucleophilic/electrophilic sites. For target binding, perform molecular docking (AutoDock Vina, Schrödinger) with crystal structures of enzymes (e.g., kinases). Validate predictions via mutagenesis studies or SPR binding assays. Address discrepancies between simulations and wet-lab data by refining force fields or solvation models .

Q. What experimental designs resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Apply a weight-of-evidence approach:

  • Step 1 : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol).
  • Step 2 : Conduct meta-analysis to identify variables (e.g., enantiomeric purity, solvent residues) causing divergence.
  • Step 3 : Use factorial design to isolate factors (e.g., pH, co-solvents) influencing activity. Publish negative results to clarify irreproducible claims .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Library Design : Synthesize analogs with systematic modifications (e.g., substituents at positions 1, 3, and 5).
  • Data Collection : Use high-throughput screening (HTS) for IC50_{50}, logP, and solubility.
  • Analysis : Apply multivariate statistics (PCA, PLS regression) to correlate structural features with activity. Use cheminformatics tools (RDKit, MOE) to generate 3D-QSAR models. Validate models with external test sets .

Q. What protocols minimize batch-to-batch variability in this compound synthesis for long-term studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Define purity, particle size, and residual solvent limits.
  • Process Controls : Monitor reaction kinetics in real-time (PAT tools like ReactIR).
  • Documentation : Use electronic lab notebooks (ELNs) to track deviations and raw data. Archive representative samples for retrospective analysis .

Q. Data Management & Reproducibility

Q. How should researchers address conflicting spectral data for this compound derivatives in published literature?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., compare NMR shifts in DMSO-d6_6 vs. CDCl3_3). Consult public repositories (NMRShiftDB, PubChem) for consensus spectra. If inconsistencies persist, collaborate with the original authors to re-examine raw data or propose errata. Highlight unresolved discrepancies in review articles .

Q. What frameworks support transparent reporting of this compound research to enhance reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data Deposition : Upload raw spectra, chromatograms, and crystallographic files to Zenodo or ChemRxiv.
  • Metadata : Include experimental parameters (e.g., instrument settings, software versions).
  • Code Sharing : Publish analysis scripts (Python/R) on GitHub with DOI. Use platforms like Code Ocean for executable workflows .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIFSHPDDSIFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564155
Record name 2,3-Dihydro-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45766-35-6
Record name 2,3-Dihydro-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Part B. To a solution of the isoindoline (5.40 g, 21.3 mmol) made above in EtOH (266 mL) under N2 was added 20% Pd(OH)2/C (3.00 g, 4.25 mmol). The reaction mixture was hydrogenated at 45 psi for 1 h. TLC analysis indicated that the nitro functionality was reduced and the Bn group was still intact. Therefore, concentrated HCl (1.6 mL, 19.1 mmol) was added to the reaction mixture and hydrogenation (50 psi) was continued overnight. The mixture was filtered through Celite®, washed with MeOH, and the filtrate was concentrated to one fourth of the volume. The precipitate was filtered off to provide the 5-aminoisoindoline.HCl (1.32 g, 36% yield): 1H NMR (500 MHz, CDCl3) δ 9.88 (s, br, 2H), 7.00 (d, 1H), 6.54 (m, 2H), 5.44 (s, br, 2H), 4.32 (s, 2H), 4.28 (s, 2H); ESI MS m/z 135 (M−HCl+H)+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
266 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.23 g of 2-benzyl-5-nitroisoindoline was dissolved into 100 ml of methanol and to the solution was added 1.5 g of 10% palladium on carbon. The mixture was stirred under a hydrogen gas stream under atmospheric pressure for 2 days at room temperature and another 5 days at 40° C. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg) to obtain 2.94 g of 5-aminoisoindoline.
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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